molecular formula C10H14O4 B13090594 Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate

Cat. No.: B13090594
M. Wt: 198.22 g/mol
InChI Key: ZHHRLRHJUDDQFL-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexene and contains functional groups such as a methoxy group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 3-oxocyclohex-1-enecarboxylate with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxocyclohex-1-enecarboxylate
  • Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
  • Methyl 3-methoxy-2-naphthoate

Uniqueness

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-methoxy-1-methyl-6-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-10(9(12)14-3)6-7(13-2)4-5-8(10)11/h6H,4-5H2,1-3H3

InChI Key

ZHHRLRHJUDDQFL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(CCC1=O)OC)C(=O)OC

Origin of Product

United States

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